molecular formula C18H17N3O4 B2445902 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide CAS No. 866237-04-9

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No. B2445902
CAS RN: 866237-04-9
M. Wt: 339.351
InChI Key: OWUPOEUZHZZCFW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, commonly known as MPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPOP is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. The compound has a molecular weight of 363.43 g/mol and a molecular formula of C19H18N2O4.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research indicates the synthesis and characterization of compounds related to "2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide" showing significant antibacterial and antifungal activities. For instance, novel derivatives have been synthesized with excellent yields, exhibiting potent antibacterial and antifungal activities against various strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).

Anticancer Activity

Derivatives of the core structure have been explored for their anticancer activities, with some compounds showing promising results against human cancer cell lines. The structural modifications and synthesis of novel compounds have paved the way for identifying potential chemotherapeutic agents with improved antitumor activity (Tumosienė et al., 2020), (Yakantham et al., 2019).

Enzyme Inhibition

Compounds with similar structures have been evaluated for their enzyme inhibitory activities. The synthesis of new derivatives and their pharmacological screening have led to the identification of compounds with significant inhibitory effects on enzymes like lipoxygenase, indicating their potential in designing enzyme-targeted therapies (Aziz‐ur‐Rehman et al., 2016).

Antioxidant Properties

The antioxidant activity of related compounds has also been assessed, revealing that some derivatives possess considerable antioxidant properties. This suggests their potential use in combating oxidative stress and related diseases (Voskienė et al., 2012).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of related compounds, including toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been performed. Such studies offer insights into the structural requirements for biological activity and the potential therapeutic applications of these compounds (Faheem, 2018).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(24-15-11-7-6-10-14(15)23-2)18(22)19-17-16(20-25-21-17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPOEUZHZZCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

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